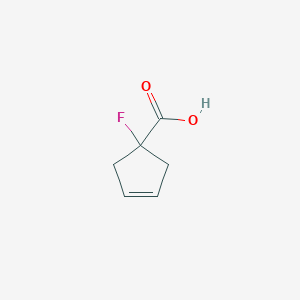

1-Fluorocyclopent-3-ene-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

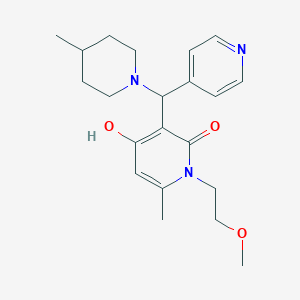

1-Fluorocyclopent-3-ene-1-carboxylic acid, also known as FPCA, is a fluorinated cyclic amino acid that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. FPCA is a versatile building block that can be utilized in the synthesis of a wide range of biologically active compounds.

Scientific Research Applications

Conformational and Intramolecular Interactions

The conformational properties and intramolecular hydrogen bonding of structurally related 1-fluorocyclopropanecarboxylic acid were explored through microwave spectroscopy and quantum chemical calculations. This study revealed the existence of multiple stable conformers, highlighting the impact of fluorination on the molecule's conformational stability and intramolecular interactions. Such insights are valuable for understanding the structural behavior of fluorinated cyclopentene derivatives in various chemical environments (Møllendal, Leonov, & de Meijere, 2005).

Diagnostic and Therapeutic Applications

Fluorine-18 labeled analogs of structurally similar amino acids have been synthesized for positron emission tomography (PET) imaging, indicating the potential of fluorinated cyclopentene derivatives in tumor delineation and cancer diagnosis. For example, [F-18]-1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) has been synthesized and shown to be a tumor-avid amino acid, suggesting applications in cancer imaging and possibly in the development of diagnostic agents (Shoup & Goodman, 1999).

Enzymatic Inhibition Studies

The mechanism of inhibition of gamma-aminobutyric acid aminotransferase by a structurally related compound, (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid, was elucidated through mechanistic crystallography. This study showcased the utility of fluorinated cyclopentene derivatives in understanding enzyme inhibition mechanisms, which can inform the design of therapeutic agents (Storici, Qiu, Schirmer, & Silverman, 2004).

Chemical Synthesis and Catalysis

Research into the catalyzed ene carbocyclization of acetylenic dicarbonyl compounds highlights the broader applicability of cyclopentene derivatives in synthetic chemistry. The study on boronic acid-catalyzed carbocyclization demonstrates the potential of such compounds in facilitating chemical transformations, which could be relevant to the synthesis and functionalization of fluorinated cyclopentene derivatives (Li, Yang, & Dixon, 2010).

Safety and Hazards

properties

IUPAC Name |

1-fluorocyclopent-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FO2/c7-6(5(8)9)3-1-2-4-6/h1-2H,3-4H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKZLLCQARGMAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1(C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluorocyclopent-3-ene-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide](/img/structure/B2670798.png)

![2-chloro-N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylphenyl}benzenesulfonamide](/img/structure/B2670800.png)

![4-Bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methylpyrazole](/img/structure/B2670801.png)

![Tert-butyl 4-(2-oxo-1,2,4,5-tetrahydrobenzo[d][1,3]diazepin-3-yl)piperidine-1-carboxylate](/img/structure/B2670802.png)

![N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2670804.png)

![5-bromo-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)nicotinamide](/img/structure/B2670807.png)

![2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B2670813.png)

![3-(4-ethoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2670815.png)

![4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine](/img/structure/B2670817.png)